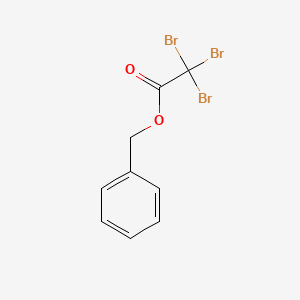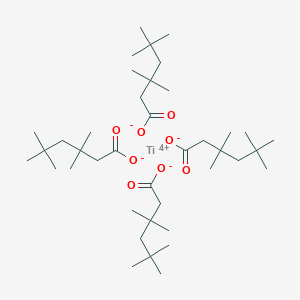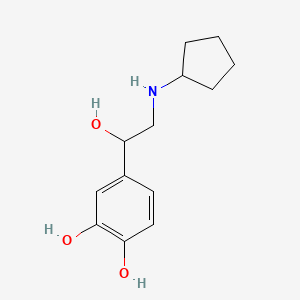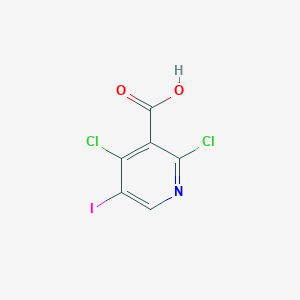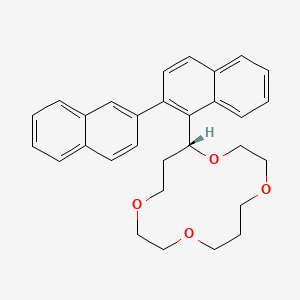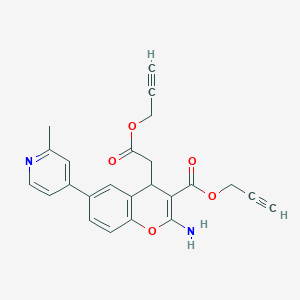
Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXL146 is a novel 4H-chromene derivative that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its ability to selectively target and eliminate multidrug-resistant cancer cells by inhibiting the 78-kDa glucose-regulated protein (GRP78), a master regulator of endoplasmic reticulum stress .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXL146 involves the formation of the 4H-chromene core structure, which is achieved through a series of organic reactions. The specific synthetic route and reaction conditions for CXL146 are detailed in various research articles. Typically, the synthesis involves the use of starting materials such as substituted benzaldehydes and malononitrile, which undergo a Knoevenagel condensation followed by cyclization to form the chromene core .
Industrial Production Methods
While detailed industrial production methods for CXL146 are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure higher yields and purity. This would include the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
CXL146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in CXL146.
Substitution: The chromene core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CXL146 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of CXL146 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can introduce new functional groups to the chromene core .
科学研究应用
CXL146 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
CXL146 exerts its effects by targeting the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone that plays a crucial role in regulating endoplasmic reticulum stress. The compound activates the unfolded protein response, leading to a series of downstream events, including the activation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase. These events ultimately result in apoptosis of multidrug-resistant cancer cells .
相似化合物的比较
Similar Compounds
CXL146 is part of a broader class of 4H-chromene derivatives. Similar compounds include other chromene-based molecules that also target GRP78 and exhibit selective cytotoxicity towards multidrug-resistant cancer cells .
Uniqueness
What sets CXL146 apart from other similar compounds is its high selectivity and potency in targeting GRP78. This selectivity makes it particularly effective in overcoming multidrug resistance in cancer cells, a significant challenge in cancer therapy .
属性
分子式 |
C24H20N2O5 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-prop-2-ynoxyethyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O5/c1-4-10-29-21(27)14-19-18-13-16(17-8-9-26-15(3)12-17)6-7-20(18)31-23(25)22(19)24(28)30-11-5-2/h1-2,6-9,12-13,19H,10-11,14,25H2,3H3 |
InChI 键 |
HLNKVUKTJMCVKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=CC3=C(C=C2)OC(=C(C3CC(=O)OCC#C)C(=O)OCC#C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


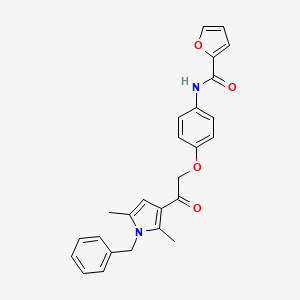
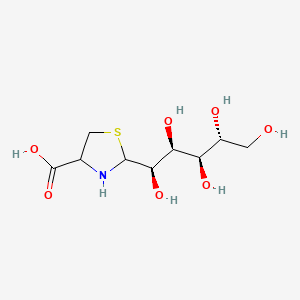
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
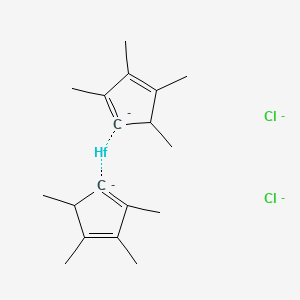
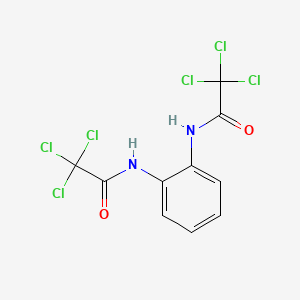
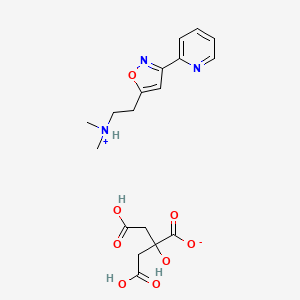
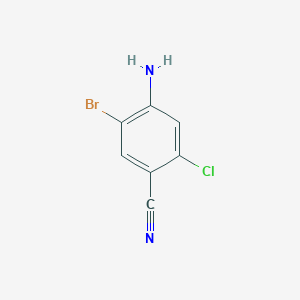
![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
